molecular formula C16H17BrN2O3S B300899 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone

5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300899
M. Wt: 397.3 g/mol
InChI Key: CGEAVNONBVPCBX-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown great potential as a therapeutic agent for the treatment of various types of cancers.

Mechanism of Action

5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone works by mimicking the natural pro-apoptotic proteins in the body, which bind to and inhibit the anti-apoptotic proteins. By inhibiting these anti-apoptotic proteins, 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been shown to have a selective effect on cancer cells, with little to no effect on normal cells. This selectivity is due to the overexpression of anti-apoptotic proteins in cancer cells, which makes them more susceptible to 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone-induced apoptosis.

Advantages and Limitations for Lab Experiments

5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone has several advantages as a research tool, including its selectivity for cancer cells and its ability to induce apoptosis. However, the compound also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins, which could lead to more effective cancer therapies. Another area of interest is the use of 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms of action of 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone and its potential for use in other diseases besides cancer.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone involves several steps, starting with the reaction of 3-bromo-5-ethoxybenzaldehyde with allyl alcohol to form a Schiff base. This Schiff base is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The final step involves the reaction of the thiosemicarbazone with 3-methyl-2-thioxoimidazolidin-4-one to form 5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone.

Scientific Research Applications

5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied in preclinical and clinical trials for its potential use in cancer therapy. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by binding to and inhibiting the activity of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w.

properties

Product Name

5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C16H17BrN2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H17BrN2O3S/c1-4-6-22-14-11(17)7-10(9-13(14)21-5-2)8-12-15(20)19(3)16(23)18-12/h4,7-9H,1,5-6H2,2-3H3,(H,18,23)/b12-8-

InChI Key

CGEAVNONBVPCBX-WQLSENKSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C)Br)OCC=C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.